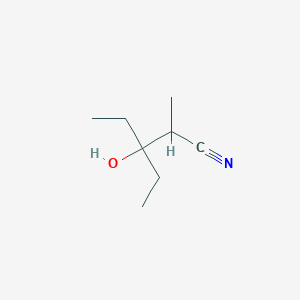
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-, also known as 3-ethyl-3-hydroxy-2-methylpentanenitrile, is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane backbone, with additional ethyl, hydroxy, and methyl substituents. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-ethyl-2-methylpentan-3-ol with a nitrile source such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Cyanogen bromide (BrCN) in the presence of a base.
Major Products Formed
Oxidation: 3-ethyl-2-methylpentan-3-one.
Reduction: 3-ethyl-3-hydroxy-2-methylpentanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- involves its interaction with molecular targets through its functional groups. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-methylpentanenitrile: Lacks the hydroxy group, resulting in different reactivity and applications.
3-hydroxy-2-methylpentanenitrile: Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpentanenitrile: Lacks both the ethyl and hydroxy groups, making it less versatile.
Uniqueness
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
96790-94-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-5H2,1-3H3 |
InChI Key |
MIKIMPQQGFWAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















